molecular formula C10H20O2S B12372379 3-Mercaptooctyl-acetate-d5

3-Mercaptooctyl-acetate-d5

Cat. No.: B12372379
M. Wt: 209.36 g/mol
InChI Key: WMRTWAVKXSNZCF-WNWXXORZSA-N
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Description

3-Mercaptooctyl-acetate-d5 is a deuterated labeled compound, specifically a stable isotope of 3-Mercaptooctyl-acetate. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, making it useful as a tracer in various scientific studies. This compound is primarily used in research settings to study pharmacokinetics and metabolic profiles due to the unique properties imparted by the deuterium atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercaptooctyl-acetate-d5 involves the incorporation of deuterium into 3-Mercaptooctyl-acetate. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptooctyl-acetate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercaptooctyl-acetate-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Mercaptooctyl-acetate-d5 is primarily based on its role as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation in various systems. This is particularly useful in studying metabolic pathways and drug interactions. The deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, providing valuable insights into its behavior in biological systems .

Comparison with Similar Compounds

3-Mercaptooctyl-acetate-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

These similar compounds share some chemical properties but differ in their isotopic composition, which can significantly impact their behavior in scientific studies.

Properties

Molecular Formula

C10H20O2S

Molecular Weight

209.36 g/mol

IUPAC Name

(7,7,8,8,8-pentadeuterio-3-sulfanyloctyl) acetate

InChI

InChI=1S/C10H20O2S/c1-3-4-5-6-10(13)7-8-12-9(2)11/h10,13H,3-8H2,1-2H3/i1D3,3D2

InChI Key

WMRTWAVKXSNZCF-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC(CCOC(=O)C)S

Canonical SMILES

CCCCCC(CCOC(=O)C)S

Origin of Product

United States

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